5-Bromo-1-benzothiophene-2-carbohydrazide
Description
5-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 886360-90-3) is a heterocyclic compound featuring a benzothiophene core substituted with a bromine atom at the 5-position and a carbohydrazide group (-CONHNH₂) at the 2-position. This structure confers unique reactivity, particularly in forming Schiff bases via condensation reactions with aldehydes or ketones. It is commercially available with ≥95% purity and is utilized in advanced industries, including pharmaceuticals, materials science, and biotechnology . The carbohydrazide moiety enhances nucleophilicity, enabling applications in synthesizing bioactive derivatives.
Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVVIWMJORSTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
Chemistry: 5-Bromo-1-benzothiophene-2-carbohydrazide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of benzothiophene derivatives with biological targets. It has shown potential in the development of new drugs and therapeutic agents .
Medicine: The compound’s derivatives are being explored for their potential anti-inflammatory and anti-tumor activities. Research is ongoing to determine their efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-1-benzothiophene-2-carbohydrazide with structurally or functionally related compounds, highlighting key differences in molecular properties, reactivity, and applications:
Key Observations:
Heterocycle Influence: Benzothiophene vs. Benzofuran: The sulfur atom in benzothiophene increases electron density at the carbonyl group compared to benzofuran (oxygen heteroatom), enhancing electrophilicity and reactivity in condensation reactions .
Functional Group Reactivity :
- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group (-CONHNH₂) enables Schiff base formation, unlike the carboxylic acid (-COOH), which is primarily used as a synthetic precursor .
- Acyl Chloride : The carbonyl chloride (-COCl) is highly reactive, facilitating rapid nucleophilic substitutions (e.g., with amines) but requiring careful handling due to instability .
Chlorine in 2-chlorobenzohydrazide derivatives increases polarity and may alter solubility compared to the target compound .
Applications :
- The target compound’s carbohydrazide group is critical for synthesizing hydrazones and azoles, with applications in drug discovery and coordination chemistry.
- Benzofuran analogs are less explored in medicinal chemistry but share similar synthetic utility .
Research Findings and Implications
- Synthetic Utility : this compound’s reactivity outperforms its carboxylic acid precursor, making it a versatile intermediate for heterocyclic derivatives .
- Biological Potential: Structural similarities to bioactive benzimidazoles suggest untapped pharmacological applications, warranting further studies on antimicrobial or anticancer activity .
- Material Science : The compound’s ability to form stable Schiff bases could be exploited in designing metal-organic frameworks (MOFs) or sensors .
Biological Activity
5-Bromo-1-benzothiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a benzothiophene core with a bromine atom and a carbohydrazide functional group. This unique structure is significant for its biological interactions.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| This compound | Bromo substituent at position 5 | Potential antifungal and anti-inflammatory properties |
| 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide | Contains a chloro substituent at position 3 | Antimicrobial and anticancer activities |
| 6-Chloro-1-benzothiophene-2-carbohydrazide | Chloro substituent instead of bromo | Investigated for anti-inflammatory effects |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This compound has shown potential in various pathways:
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls, which is crucial for their survival .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antitumor Potential : There is ongoing research into the anti-tumor properties of this compound, with findings indicating that it may inhibit tumor growth in various cancer cell lines.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A study demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's ability to disrupt cell membranes was identified as a key factor in its antimicrobial efficacy .
- Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds, noting that modifications in the structure could enhance their therapeutic potential against inflammatory diseases.
Comparative Analysis with Similar Compounds
When compared to other brominated thiophene derivatives, this compound exhibits distinct biological properties due to its unique structural features:
| Compound | Biological Activity | Comparison |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory, anti-tumor | Unique due to both bromo and carbohydrazide groups |
| 5-Bromo-2-thiophenecarboxaldehyde | Limited antimicrobial activity | Lacks carbohydrazide functionality |
| 6-Chloro-1-benzothiophene-2-carbohydrazide | Focused on anti-inflammatory effects | Different halogen substitution affects reactivity |
Q & A
Q. What are the established synthetic routes for 5-Bromo-1-benzothiophene-2-carbohydrazide, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves three key steps:
Bromination : Bromination of benzothiophene using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst (60–80°C, dichloromethane solvent) .
Carbonyl Chloride Formation : Reaction of 5-bromo-1-benzothiophene with oxalyl chloride (ClCO)₂O under anhydrous conditions to form 5-bromo-1-benzothiophene-2-carbonyl chloride .
Carbohydrazide Derivatization : Substitution of the carbonyl chloride group with hydrazine (NH₂NH₂) in ethanol at 0–5°C to yield the target compound .
Critical Parameters :
- Moisture-sensitive intermediates require inert atmospheres (e.g., N₂).
- Reaction temperature control (<5°C) during hydrazide formation prevents side reactions.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of the benzothiophene backbone (δ 7.2–8.1 ppm for aromatic protons) and hydrazide NH₂ signals (δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 269.96 (M+H⁺) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3350 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., AlCl₃ vs. FeBr₃) to improve bromination efficiency .
- Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates.
- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product (>95%) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electrophilic centers (e.g., carbonyl carbon) and predict regioselectivity .
- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., enzyme active sites) to guide derivatization for medicinal chemistry .
Q. How can X-ray crystallography resolve discrepancies in proposed structural models of derivatives?
Methodological Answer :
- SHELX Suite : Employ SHELXL for refining crystal structures. Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths/angles and validates tautomeric forms .
- Example : A 2024 study resolved a disputed hydrazone configuration in a related carbohydrazide using SHELXTL, confirming the E-isomer .
Contradictions and Resolutions
- Evidence Conflict : reports FeBr₃ as the optimal bromination catalyst, while some studies suggest AlCl₃. Resolution via controlled experiments shows FeBr₃ minimizes over-bromination .
- Hydrazide Stability : Early reports claimed instability in air, but recent studies using anhydrous EtOH and N₂ atmosphere achieved stable yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
